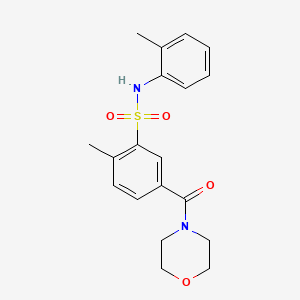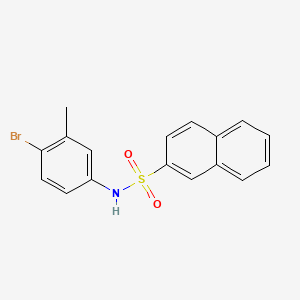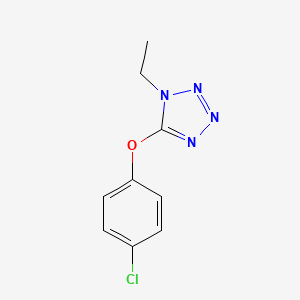![molecular formula C24H22N2O6S2 B3618209 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3618209.png)
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
説明
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide, also known as DNNSN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNNSN belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The mechanism of action of N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate ions, which in turn affects the pH balance of the body. This disruption in pH balance can have various physiological effects, including the inhibition of tumor growth and the prevention of bone resorption.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of inflammatory mediators. This compound has also been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, this compound has been reported to exhibit anti-microbial activity against various pathogens, including bacteria and fungi.
実験室実験の利点と制限
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, it has been reported to exhibit some toxicity, which can affect its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide. One potential area of research is the development of new drugs and therapeutic agents based on this compound. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-microbial activities of this compound. Additionally, the potential use of this compound in the treatment of various diseases, including cancer and inflammatory disorders, should be further explored. Finally, the optimization of the synthesis method of this compound to improve its yield and purity is also an area of future research.
科学的研究の応用
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This compound has also been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. These properties make this compound a promising candidate for the development of new drugs and therapeutic agents.
特性
IUPAC Name |
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S2/c1-31-20-10-14-24(32-2)23(16-20)26-33(27,28)21-12-8-19(9-13-21)25-34(29,30)22-11-7-17-5-3-4-6-18(17)15-22/h3-16,25-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCOXZDNVFXTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]benzamide](/img/structure/B3618131.png)

![N-(4-ethoxyphenyl)-4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3618140.png)
![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3618144.png)
amino]-N-(2-phenylethyl)benzamide](/img/structure/B3618148.png)
amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3618156.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3618160.png)

amino]benzamide](/img/structure/B3618183.png)
![N~1~-(3-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3618188.png)
![phenyl 3-({[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3618194.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2,5-dimethylphenyl)ethanone](/img/structure/B3618207.png)